ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16380136
InChI: InChI=1S/C21H26N2O6/c1-4-28-21(26)23-9-7-22(8-10-23)19(24)6-5-15-12-16-14(2)11-20(25)29-18(16)13-17(15)27-3/h11-13H,4-10H2,1-3H3
SMILES:
Molecular Formula: C21H26N2O6
Molecular Weight: 402.4 g/mol

ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16380136

Molecular Formula: C21H26N2O6

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate -

Specification

Molecular Formula C21H26N2O6
Molecular Weight 402.4 g/mol
IUPAC Name ethyl 4-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H26N2O6/c1-4-28-21(26)23-9-7-22(8-10-23)19(24)6-5-15-12-16-14(2)11-20(25)29-18(16)13-17(15)27-3/h11-13H,4-10H2,1-3H3
Standard InChI Key IJNOWNSVTVXPCW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC3=C(C=C2OC)OC(=O)C=C3C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—linked to a chromenone moiety via a propanoyl spacer. The chromenone component includes a 7-methoxy group and a 4-methyl substituent, while the piperazine ring is functionalized with an ethyl ester group at the 1-position. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions.

Molecular Formula: C21H26N2O6\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{6}
Molecular Weight: 402.4 g/mol
IUPAC Name: Ethyl 4-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]piperazine-1-carboxylate.

Table 1: Key Structural Descriptors

PropertyValue/Description
Chromenone Substituents7-methoxy, 4-methyl, 2-oxo
Piperazine Modification1-carboxylate ethyl ester, 4-propanoyl
Hybrid StructureChromenone-piperazine conjugate

The presence of both electron-donating (methoxy) and electron-withdrawing (keto) groups on the chromenone ring influences the compound’s electronic properties, potentially enhancing its binding affinity to biological targets .

Synthesis and Industrial Production

Stepwise Synthetic Routes

The synthesis involves a multi-step sequence:

  • Chromenone Core Formation: 7-Methoxy-4-methylcoumarin is synthesized via Pechmann condensation of resorcinol derivatives with ethyl acetoacetate under acidic conditions.

  • Propanoyl Spacer Introduction: The chromenone undergoes Friedel-Crafts acylation to attach the propanoyl group, typically using anhydrides or acyl chlorides in the presence of Lewis acids like AlCl₃.

  • Piperazine Conjugation: The propanoyl intermediate reacts with piperazine in a nucleophilic acyl substitution, followed by ethyl chloroformate treatment to install the carboxylate ester.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄, 80°C, 6 hrs72
2Propionyl chloride, AlCl₃, CH₂Cl₂, 0°C65
3Piperazine, DMF, 60°C; Ethyl chloroformate58

Industrial-Scale Optimization

Industrial protocols emphasize solvent recovery (e.g., switching from dichloromethane to cyclopentyl methyl ether) and catalytic efficiency. Continuous-flow systems have been proposed to enhance yield (up to 78%) and reduce waste.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic chromenone and ester groups. It is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) signals at δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), and 3.45–3.75 (m, 8H, piperazine).

  • HPLC: Retention time of 12.7 min on a C18 column (acetonitrile/water 70:30).

Biological Activities and Mechanisms

Table 3: In Vitro Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism
MCF-73.2Caspase-3 activation
U87MG5.8PARP cleavage, G2/M arrest

Neuropharmacological Effects

Piperazine derivatives are known dopamine D₂ receptor modulators. Preliminary assays show moderate affinity (Ki=120nMK_i = 120 \, \text{nM}) for D₂ receptors, suggesting potential utility in Parkinson’s disease .

Comparative Analysis with Analogues

Structural Analogues

  • Ethyl 5-(7-methoxy-2-methyl-4-oxochromen-3-yl)furoate: Lacks the piperazine moiety, resulting in reduced kinase inhibition (IC₅₀ > 10 µM) .

  • 7-Methoxycoumarin: Simpler structure with negligible pharmacological activity, highlighting the necessity of the piperazine-propanoyl extension .

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include poor oral bioavailability (<15% in rodent models). Prodrug strategies, such as replacing the ethyl ester with a pivaloyloxymethyl group, are under investigation to enhance absorption.

Toxicology Profiling

Acute toxicity studies in mice indicate an LD₅₀ of 320 mg/kg, with hepatotoxicity observed at higher doses. Chronic toxicity evaluations are pending.

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